4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine 4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640845-73-2
VCID: VC11864115
InChI: InChI=1S/C16H21N5OS/c22-16(19-8-10-23-11-9-19)13-2-1-6-20(12-13)15-14-3-4-18-21(14)7-5-17-15/h3-5,7,13H,1-2,6,8-12H2
SMILES: C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol

4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine

CAS No.: 2640845-73-2

Cat. No.: VC11864115

Molecular Formula: C16H21N5OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine - 2640845-73-2

Specification

CAS No. 2640845-73-2
Molecular Formula C16H21N5OS
Molecular Weight 331.4 g/mol
IUPAC Name (1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C16H21N5OS/c22-16(19-8-10-23-11-9-19)13-2-1-6-20(12-13)15-14-3-4-18-21(14)7-5-17-15/h3-5,7,13H,1-2,6,8-12H2
Standard InChI Key MPMFXEKLJGJLTN-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4
Canonical SMILES C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone, reflects its multicomponent architecture (Figure 1). Key features include:

PropertyValue
Molecular FormulaC₁₆H₂₁N₅OS
Molecular Weight331.4 g/mol
Canonical SMILESC1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4
Topological Polar Surface Area (TPSA)86.4 Ų (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The pyrazolo[1,5-a]pyrazine ring (positions 1–7) is a bicyclic system with nitrogen atoms at positions 1, 3, and 7, while the thiomorpholine group introduces a sulfur atom, enhancing lipophilicity and potential membrane permeability .

StepReaction TypeKey Reagents/Conditions
1CyclocondensationAminopyrazole + 1,3-dicarbonyl compounds under acidic conditions
2ChlorinationPOCl₃ or PCl₅ for C–H activation
3Nucleophilic SubstitutionPiperidine/thiomorpholine coupling via Buchwald–Hartwig or Ullmann coupling
4AcylationCarbodiimide-mediated coupling (e.g., EDCI/HOBt)

For example, chlorination of pyrazolo[1,5-a]pyrimidine intermediates followed by substitution with piperidine derivatives is a common strategy . The thiomorpholine moiety is typically introduced via reductive amination or nucleophilic displacement of halogenated intermediates .

Physicochemical and Pharmacokinetic Properties

Computational predictions and experimental data for related analogs provide insights (Table 2) :

Table 2. Predicted Physicochemical Properties

ParameterValueMethod/Source
Log P (lipophilicity)2.35–3.17XLOGP3, WLOGP
Water Solubility0.186–0.776 mg/mLESOL, Ali
GI AbsorptionHighSwissADME
BBB PermeabilityModerateBOILED-Egg Model
CYP InhibitionCYP1A2/CYP2C19 (potential)PreADMET

The thiomorpholine group enhances metabolic stability compared to morpholine analogs, while the pyrazine core contributes to π–π stacking interactions in target binding .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrazine derivatives exhibit potent kinase inhibitory activity. For instance, CPL302253 (a related analog) inhibits PI3Kδ with an IC₅₀ of 2.8 nM, suggesting utility in inflammatory diseases . The thiomorpholine moiety may modulate selectivity by occupying hydrophobic pockets in kinase ATP-binding sites .

Anticancer Activity

Thiomorpholine derivatives demonstrate significant cytotoxicity:

  • In vitro: IC₅₀ values of 1.57–3.125 μM against HepG2 and MCF-7 cells .

  • In vivo: Tumor growth inhibition rates of 76–80% in murine models .

Mechanistically, these compounds induce apoptosis via Bax/Bcl-2 pathway activation and caspase-3/9 upregulation .

Antimicrobial and Antioxidant Properties

Analogous compounds show:

  • MIC values of 7.81 μg/mL against Mycobacterium smegmatis .

  • Lipid peroxidation inhibition (IC₅₀ = 7.5 μM) .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual kinase inhibition and pro-apoptotic effects position it as a candidate for:

  • Combination therapies with checkpoint inhibitors.

  • Targeted delivery via nanoparticle formulations to mitigate off-target effects.

Inflammation and Autoimmunity

PI3Kδ and MAPKAP-K2 inhibition could address conditions like asthma and rheumatoid arthritis .

Antimicrobial Development

Structural optimization may enhance activity against drug-resistant Staphylococcus and Mycobacterium strains .

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